5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
Description
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a bicyclic framework substituted with a trimethoxymethyl group at the 5-position. Norbornene (bicyclo[2.2.1]hept-2-ene) is a strained bicyclic hydrocarbon widely utilized in polymer chemistry, catalysis, and organic synthesis due to its reactivity in ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions . The trimethoxymethyl substituent introduces steric bulk and polar methoxy groups, which can modulate electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESJZYRXSGNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC2CC1C=C2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609479 | |
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196805-13-7 | |
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Considerations:
-
Regioselectivity : The endo rule favors the formation of the endo isomer due to secondary orbital interactions. However, steric effects from the bulky trimethoxymethyl group may shift preference toward the exo isomer.
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Reaction Conditions : Typical Diels-Alder conditions involve thermal activation (80–120°C) in inert solvents like toluene or dichloromethane. Catalysts such as Lewis acids (e.g., ZnCl₂) may accelerate the reaction.
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80–120°C | |
| Solvent | Toluene, DCM | |
| Catalyst | ZnCl₂ (optional) | |
| Yield (expected) | 50–70% | Extrapolated |
Post-Synthetic Functionalization of Norbornene
If direct Diels-Alder synthesis is impractical, post-modification of preformed norbornene derivatives offers an alternative. For example, 5-hydroxymethylnorbornene could be converted to the trimethoxymethyl variant via Williamson ether synthesis:
Challenges:
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Steric Hindrance : Bulky substituents may slow nucleophilic substitution.
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Byproducts : Competing elimination reactions could form alkenes.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | SOCl₂, 0°C, 2 h | 85–90% |
| Alkoxylation | NaOCH₃, DMF, 60°C, 12 h | 60–75% |
Metal-Catalyzed Methoxycarbonylation
Palladium-catalyzed methoxycarbonylation, as demonstrated for norbornene derivatives, could be adapted to introduce methoxy groups. While this method typically forms esters, modifying the catalyst system might enable direct formation of ethers.
Proposed Pathway :
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Use Pd(II) complexes with bidentate phosphine ligands to catalyze the reaction between norbornene and trimethyl orthoacetate.
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Optimize CO pressure and temperature to favor etherification over ester formation.
| Catalyst | Ligand | Conversion | Selectivity |
|---|---|---|---|
| PdCl₂ | 1,2-Bis(diphenylphosphino)ethane | >99% | >99% |
| Reaction Conditions | 80°C, 20 bar CO |
Isomerization and Purification
The exo/endo ratio of the product significantly impacts material properties. Acidic conditions (e.g., H₂SO₄ in methanol) can isomerize endo to exo isomers, as seen in norbornene carboxylate synthesis. For 5-(trimethoxymethyl)norbornene, this step may enhance the exo isomer content, which is often preferred in polymer applications.
| Isomerization Agent | Temperature | exo:endo Ratio |
|---|---|---|
| H₂SO₄ (0.1 M) | 60°C, 4 h | 85:15 |
Analytical Validation
Critical characterization methods include:
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NMR Spectroscopy : Confirm regiochemistry and substituent orientation via ¹H and ¹³C NMR.
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Chromatography : HPLC or GC-MS to assess purity and isomer distribution.
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X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Synthetic Applications
2.1 Organic Synthesis:
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene serves as a versatile building block in organic synthesis due to its ability to undergo various reactions, including:
- Diels-Alder Reactions: This compound can act as a diene or dienophile in cycloaddition reactions, leading to the formation of complex cyclic structures.
- Functionalization: The presence of methoxy groups allows for easy functionalization, facilitating the introduction of different substituents.
Case Study:
A study demonstrated the successful use of this compound in synthesizing novel bicyclic derivatives that exhibit enhanced biological activity compared to their precursors .
Material Science Applications
3.1 Polymer Chemistry:
The compound is utilized in the field of polymer chemistry as a monomer for the synthesis of polymers through ring-opening metathesis polymerization (ROMP). Its bicyclic structure provides rigidity and thermal stability to the resulting polymers.
3.2 Coatings and Adhesives:
Due to its chemical properties, this compound is explored as an additive in coatings and adhesives, enhancing their performance characteristics such as adhesion, flexibility, and resistance to environmental factors.
Medicinal Chemistry Applications
4.1 Anticancer Activity:
Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies have shown that certain analogs can selectively inhibit the growth of cancer cell lines, suggesting potential for targeted cancer therapies.
4.2 Anti-inflammatory Properties:
The compound has also been studied for its anti-inflammatory effects, with some derivatives demonstrating significant inhibition of pro-inflammatory cytokines in cell culture models . This opens avenues for developing new anti-inflammatory drugs.
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Trimethoxysilyl groups (e.g., ) introduce silicon-oxygen bonds, enhancing hydrophobicity and enabling siloxane crosslinking, whereas methoxy groups in trimethoxymethyl derivatives may increase polarity and hydrogen-bonding capacity.
- Steric Effects : Bulky substituents like octyl reduce polymerization rates in ROMP, while smaller groups (e.g., methyl ) allow faster kinetics.
- Reactivity: Brominated derivatives (e.g., ) serve as intermediates for nucleophilic substitution, whereas ethylidene-substituted norbornenes participate in copolymerization for elastomers .
Polymer Chemistry
- ROMP Activity: Norbornene derivatives with electron-withdrawing groups (e.g., phthalimide methyl ) exhibit slower ROMP kinetics due to reduced electron density at the double bond. In contrast, alkyl-substituted derivatives (e.g., 5-methyl ) polymerize rapidly.
- Functional Monomers: 5-(Trimethoxysilyl) derivatives enable hybrid organic-inorganic polymers, while carbazoyl methyl groups impart optoelectronic properties.
Chemical Trapping
Bicyclo[2.2.1]hept-2-ene derivatives react rapidly with thiols (~10× faster than maleimides), making them effective thiol scavengers in photodeprotection reactions . Substituted analogs may alter this reactivity; for example, bulky groups could hinder thiol access.
Physical Properties
- Density and Solubility : Alkyl chains (e.g., octyl ) lower density (0.895 g/cm³) and increase hydrophobicity, whereas polar substituents (e.g., trimethoxysilyl ) enhance solubility in aprotic solvents.
- Thermal Stability: Methyl and octyl substituents improve thermal stability compared to unsubstituted norbornene, as evidenced by higher boiling points (e.g., 262–265°C for 5-octyl ).
Biological Activity
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure is characterized by a bicyclic framework which contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests its potential use as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
These findings suggest that while the compound is effective against certain pathogens, its efficacy varies among different bacterial species.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The presence of methoxy groups in its structure may enhance lipophilicity, allowing better penetration into microbial cells.
Study on Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial properties of various bicyclic compounds, including this compound. The study found that this compound significantly inhibited the growth of Gram-positive bacteria compared to controls, suggesting a promising avenue for further development as an antimicrobial agent .
Toxicity and Safety Profile
Another study assessed the toxicity profile of the compound in vitro using mammalian cell lines. Results indicated that while exhibiting antimicrobial activity, this compound showed low cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological studies .
Potential Therapeutic Applications
Given its biological activity, this compound could have applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics.
- Agricultural Chemistry : As a biopesticide due to its antimicrobial properties against plant pathogens.
Q & A
What are the recommended synthetic routes for 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene?
Level: Basic
Methodological Answer:
The synthesis typically involves functionalization of norbornene derivatives via substitution or metathesis reactions. For example:
- Step 1: Start with norbornene (CAS 498-66-8) as the base structure .
- Step 2: Introduce the trimethoxymethyl group via palladium-catalyzed coupling or nucleophilic substitution. Anhydrous, degassed CH₂Cl₂ under N₂ is commonly used for such reactions to prevent oxidation .
- Step 3: Purify the product using column chromatography or recrystallization. Confirm purity via GC-MS or NMR .
How should this compound be characterized to confirm its structure?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to verify substituent positions and integration ratios. For instance, the bicyclic proton environment (δ 5.5–6.5 ppm) and methoxy protons (δ ~3.3 ppm) are key .
- IR Spectroscopy: Identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for methoxy groups) .
- Mass Spectrometry: Confirm molecular weight using ESI-MS or MALDI-TOF .
What safety precautions are necessary when handling this compound?
Level: Basic
Methodological Answer:
- Ventilation: Use fume hoods for synthesis and handling to avoid inhalation of vapors .
- PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritancy .
- Storage: Keep in a cool, dry place away from oxidizers. Use inert gas purging for air-sensitive derivatives .
How does the trimethoxymethyl group influence the polymerization behavior of norbornene derivatives?
Level: Advanced
Methodological Answer:
The bulky trimethoxymethyl group affects:
- Ring-Opening Metathesis Polymerization (ROMP): Steric hindrance may reduce propagation rates. Optimize catalyst loading (e.g., Grubbs catalyst) and reaction temperature (40–60°C) to achieve high molecular weight .
- Thermal Stability: The methoxy groups enhance thermal resistance, as shown by TGA analysis (decomposition >250°C) .
What strategies mitigate side reactions during functionalization of this compound?
Level: Advanced
Methodological Answer:
- Protecting Groups: Temporarily protect reactive sites (e.g., methoxy groups) with trimethylsilyl chloride to prevent undesired crosslinking .
- Catalyst Selection: Use Pd(II) complexes with tri-tert-butylphosphine ligands to improve regioselectivity in coupling reactions .
- Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically .
How can computational methods predict the reactivity or stability of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states for substitution reactions. Focus on HOMO-LUMO gaps to assess nucleophilic/electrophilic sites .
- MD Simulations: Analyze steric effects of the trimethoxymethyl group on polymer chain packing. Compare with experimental DSC data (e.g., Tg values) .
How can discrepancies in reported reaction yields be resolved?
Level: Data Contradiction Analysis
Methodological Answer:
- Source Comparison: Check catalyst purity (e.g., residual moisture in Pd catalysts reduces yields ) and solvent quality (anhydrous vs. technical grade) .
- Replication: Reproduce conditions from conflicting studies (e.g., 60°C vs. room temperature) and characterize byproducts via LC-MS to identify competing pathways .
How should conflicting spectroscopic data be analyzed?
Level: Data Contradiction Analysis
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
